3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a morpholine ring, and a thioxo-dihydroquinazolinone core
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl moiety have shown activity against various cancer cell lines . In particular, microtubules and their component protein, tubulin, are leading targets for anticancer agents .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
This can lead to mitotic blockade and cell apoptosis, affecting the overall growth and proliferation of cancer cells .
Result of Action
The compound’s action results in potent growth inhibition properties against certain cancer cell lines . For instance, similar compounds have shown IC50 values generally below 5 μM against HeLa and A549 cell lines . This indicates that the compound can effectively inhibit the growth of these cancer cells at relatively low concentrations.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
In terms of cellular effects, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been shown to have potent growth inhibition properties against certain human cancer cell lines . It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These effects suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Preliminary studies suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Construction of the thioxo-dihydroquinazolinone core: This is often accomplished through a series of condensation reactions involving isothiocyanates and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biological Research: It is used in studies investigating cell apoptosis and cell cycle arrest mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown antitumor activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have applications in organic synthesis and medicinal chemistry.
Uniqueness
3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis and cell cycle arrest in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-15-10-14(22-5-7-25-8-6-22)2-3-16(15)21-20(28)23(19)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTKKSYZVOHJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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